molecular formula C21H23Cl2FN2O3S B4378251 2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE

2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE

Cat. No.: B4378251
M. Wt: 473.4 g/mol
InChI Key: NPKHFKOYRZHYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and sulfonamide groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the quinoline ring, introduction of the fluoro and chloro groups, and the final coupling with the benzenesulfonamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and its potential for targeted biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4-dichloro-N,N-diethyl-5-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2FN2O3S/c1-4-25(5-2)30(28,29)20-11-16(17(22)12-18(20)23)21(27)26-13(3)6-7-14-10-15(24)8-9-19(14)26/h8-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKHFKOYRZHYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE
Reactant of Route 6
2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE

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